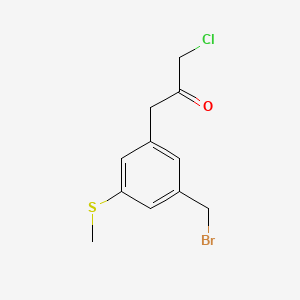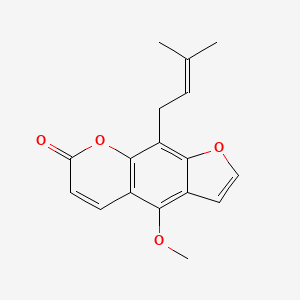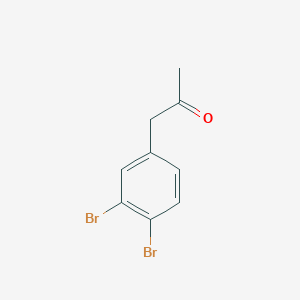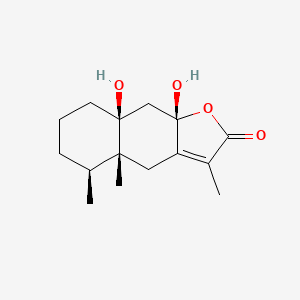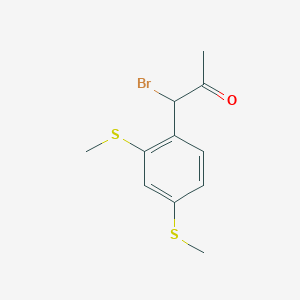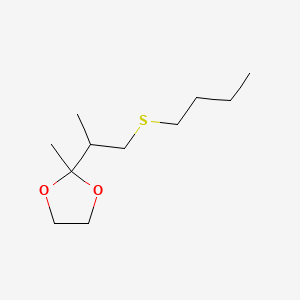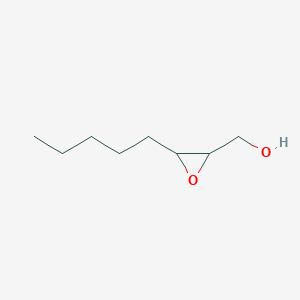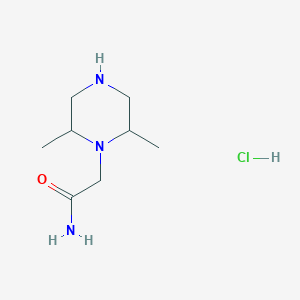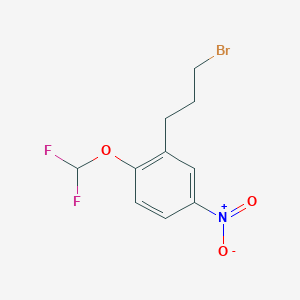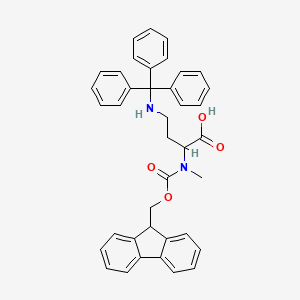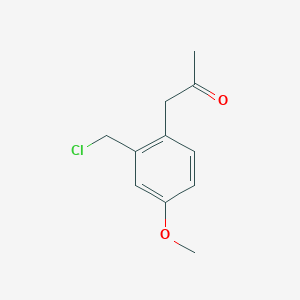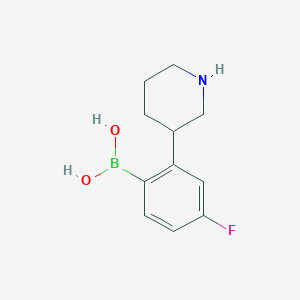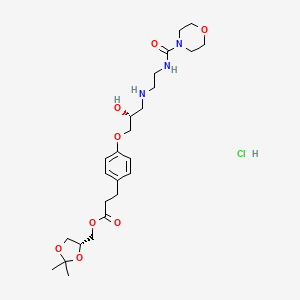
Landiolol hydrochloride enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Landiolol hydrochloride enantiomer is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used in the management of tachyarrhythmias, such as atrial fibrillation and atrial flutter . This compound is known for its high cardioselectivity and rapid onset of action, making it a valuable agent in emergency and perioperative settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of landiolol hydrochloride involves several key steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process begins with the reaction of para hydroxybenzene propanoic acid with potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in dimethyl sulfoxide (DMSO) at 115-120°C. The product is then extracted and purified using a series of washing and crystallization steps .
Industrial Production Methods
For industrial-scale production, the preparation method is designed to be environmentally friendly, stable, and highly repeatable. The use of a saturated ammonium chloride solution/dilute hydrochloric acid solution for salt formation ensures high product quality and ease of control .
Chemical Reactions Analysis
Types of Reactions
Landiolol hydrochloride enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reactions typically occur under controlled temperature and solvent conditions, such as in DMSO at elevated temperatures .
Major Products Formed
The major products formed from these reactions include the ester-bound structure of landiolol, which is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases .
Scientific Research Applications
Landiolol hydrochloride enantiomer has a wide range of scientific research applications:
Mechanism of Action
Landiolol hydrochloride enantiomer exerts its effects by selectively blocking β1-adrenergic receptors in the heart. This inhibition reduces the positive chronotropic effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . The compound’s high β1-selectivity minimizes its impact on blood pressure, making it safer for use in patients with cardiovascular conditions .
Comparison with Similar Compounds
Landiolol hydrochloride enantiomer is often compared with other β1-blockers such as esmolol. While both share similar metabolic pathways, landiolol exhibits faster pharmacokinetics, higher potency, and greater cardioselectivity . Unlike esmolol, landiolol does not produce methanol as a byproduct, making it a safer option . Other similar compounds include metoprolol and atenolol, but landiolol’s ultra-short-acting nature and high selectivity set it apart .
Conclusion
This compound is a highly selective β1-adrenergic receptor blocker with significant applications in medicine and research. Its unique properties, including rapid onset and high cardioselectivity, make it a valuable compound for managing tachyarrhythmias and other cardiovascular conditions.
Properties
CAS No. |
1253907-83-3 |
|---|---|
Molecular Formula |
C25H40ClN3O8 |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m1./s1 |
InChI Key |
DLPGJHSONYLBKP-LBPAWUGGSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



